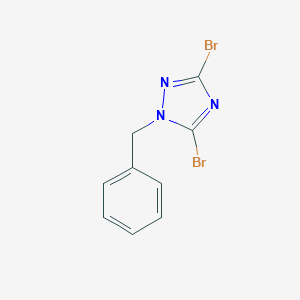

1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Scaffold Significance in Chemical Sciences

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms and two carbon atoms, is a cornerstone in the development of new chemical entities. mdpi.comfrontiersin.org Its unique electronic properties, including its aromatic character, dipole moment, and ability to participate in hydrogen bonding, make it an attractive pharmacophore for interacting with biological targets. nih.gov This has led to the incorporation of the 1,2,4-triazole moiety into a wide array of clinically significant drugs, showcasing its broad therapeutic potential. mdpi.comnih.gov

The applications of 1,2,4-triazole derivatives span a remarkable range of biological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov Prominent examples of marketed drugs containing this scaffold underscore its importance in medicine. Furthermore, the 1,2,4-triazole unit is not only a key player in medicinal chemistry but also finds utility in materials science and agrochemistry, where its derivatives have been investigated as corrosion inhibitors and pesticides. mdpi.com

Positioning of Halogenated N-Benzyl-1,2,4-Triazoles in Contemporary Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms and an N-benzyl group to the 1,2,4-triazole scaffold significantly modulates its chemical and biological properties. Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral absorption. Moreover, the carbon-halogen bond provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Rationale for Dedicated Academic Investigation into 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

The focused academic study of this compound is primarily driven by its utility as a versatile synthetic intermediate. The two bromine atoms at the 3 and 5 positions of the triazole ring are susceptible to nucleophilic substitution, providing a gateway to a wide range of functionalized 1,2,4-triazole derivatives.

A key area of investigation has been the exploration of its reactions with various nucleophiles. This allows for the systematic introduction of different functional groups, leading to the generation of libraries of novel compounds. These new derivatives can then be screened for a variety of biological activities, leveraging the known pharmacological potential of the 1,2,4-triazole scaffold. The N-benzyl group, while influencing the compound's properties, also serves to protect the N1 position of the triazole ring, directing substitution reactions to the C3 and C5 positions.

| Property | Value |

| Molecular Formula | C₉H₇Br₂N₃ |

| Molecular Weight | 316.98 g/mol |

| CAS Number | 106724-85-0 |

| Appearance | Solid |

Interactive Data Table: Physicochemical Properties of this compound

Current Gaps and Future Directions in Research on Dibrominated N-Benzyl Triazole Derivatives

While the synthetic utility of this compound as a precursor for monosubstituted derivatives is established, there remain underexplored areas of its chemistry. A significant gap lies in the selective sequential disubstitution of the two bromine atoms. Developing methodologies to replace one bromine atom while leaving the other intact for a subsequent, different substitution would greatly expand the synthetic toolbox and allow for the creation of more diverse and complex triazole derivatives.

Future research could also focus on the development of novel catalytic methods for the functionalization of this dibrominated scaffold. For instance, exploring a wider range of modern cross-coupling reactions beyond classical nucleophilic substitution could unlock new synthetic pathways. A recent study on the functionalization of a dibromotriazole for scaffold-hopping in medicinal chemistry highlights the current interest in utilizing such building blocks to create novel molecular frameworks with potential therapeutic applications. rsc.org

Furthermore, a more in-depth investigation into the biological activities of the derivatives of this compound is warranted. While it serves as an excellent starting material, a comprehensive screening of its progeny against a broader range of biological targets could reveal new therapeutic leads. The exploration of its potential in materials science, for example as a component in coordination polymers or functional materials, also represents a promising avenue for future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dibromo-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSNCHAOAYRKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363062 | |

| Record name | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106724-85-0 | |

| Record name | 3,5-Dibromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106724-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3,5 Dibromo 1h 1,2,4 Triazole and Its Functionalized Derivatives

Precursor Synthesis and Halogenation Routes to Obtain 3,5-Dibromo-1H-1,2,4-triazole

The foundational precursor for the synthesis of the target compound is 3,5-dibromo-1H-1,2,4-triazole. The most common and direct method for its preparation is the bromination of 1H-1,2,4-triazole. This reaction typically involves treating 1H-1,2,4-triazole with a brominating agent in an aqueous acidic medium.

N-Alkylation Strategies for Introducing the Benzyl (B1604629) Moiety

The introduction of the benzyl group onto the 3,5-dibromo-1H-1,2,4-triazole core is a critical step in the synthesis of the title compound. This is typically achieved through N-alkylation reactions.

Direct N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

The most straightforward approach for the synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole is the direct N-benzylation of 3,5-dibromo-1H-1,2,4-triazole with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is generally carried out in the presence of a base in a suitable organic solvent. The base deprotonates the triazole ring, forming a triazolide anion, which then acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide ion.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or strong bases like sodium hydride (NaH). The choice of solvent is crucial and often involves polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone. The reaction temperature can vary from room temperature to elevated temperatures to ensure a reasonable reaction rate.

| Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 100 | Good |

| Benzyl chloride | Na₂CO₃ | Acetone | Reflux | Moderate |

| Benzyl bromide | NaH | THF | Room Temp | High |

Regioselective N-Functionalization Approaches

A significant challenge in the N-alkylation of 1,2,4-triazoles is the potential for the formation of two regioisomers: the N1- and N4-substituted products. In the case of 3,5-disubstituted 1,2,4-triazoles, alkylation can occur at either the N1 or N4 position. The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on the triazole ring, the alkylating agent, the base, the solvent, and the reaction temperature.

For 3,5-dibromo-1H-1,2,4-triazole, the electron-withdrawing nature of the bromine atoms influences the electron density at the different nitrogen atoms, which in turn affects the site of alkylation. Steric hindrance can also play a role, with bulky substituents on the triazole ring or the alkylating agent favoring alkylation at the less sterically hindered nitrogen atom. Theoretical studies have shown that in many cases of S-protected 1,2,4-triazoles, N(2) alkylated isomers are preferentially formed mdpi.com. However, the specific regioselectivity for 3,5-dibromo-1H-1,2,4-triazole requires careful consideration of the reaction conditions. The use of specific bases and solvents can be tuned to favor the formation of the desired N1-benzyl isomer. For instance, in some cases, the use of a stronger base might favor the thermodynamically more stable isomer.

Multi-Component Reactions (MCRs) for Triazole Core Construction with Dibromo and Benzyl Substituents

While direct N-benzylation of a pre-formed dibromotriazole ring is a common strategy, multi-component reactions (MCRs) offer an alternative and efficient approach for the construction of highly substituted triazoles in a single step. Although a specific MCR for the direct synthesis of this compound is not widely reported, analogous reactions suggest the potential for such a strategy.

For instance, a one-pot, three-component reaction has been developed for the synthesis of triazolo/benzimidazolo quinazolinones from benzyl halides, 3-amino-1,2,4-triazole, and α-hydroxy C-H acids. tandfonline.comtandfonline.comfigshare.com This reaction proceeds through a cascade of oxidation, Knoevenagel condensation, Michael addition, and cyclization. tandfonline.comtandfonline.comfigshare.com While this MCR leads to a more complex fused heterocyclic system, it demonstrates the feasibility of incorporating a benzyl group from a benzyl halide into a triazole-containing structure in a one-pot process. The development of a specific MCR for this compound would likely involve the in-situ formation of the triazole ring from precursors that already contain the benzyl and bromo functionalities or can be functionalized in the same reaction vessel.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods can offer milder reaction conditions and improved selectivity in the synthesis of N-substituted heterocycles. While specific catalytic methods for the direct N-benzylation of 3,5-dibromo-1H-1,2,4-triazole are not extensively documented, related catalytic N-alkylation and N-arylation reactions of azoles provide insights into potential strategies.

Copper-catalyzed N-arylation and N-benzylation of benzazoles with aryl and benzyl halides have been demonstrated. nih.gov These reactions, often conducted in the presence of a copper catalyst such as copper(I) iodide (CuI) or copper(II) bromide (CuBr₂) and a suitable ligand, can proceed under relatively mild conditions. The catalytic cycle is believed to involve the formation of a copper-azolate intermediate, which then undergoes reaction with the benzyl halide. The application of such a copper-catalyzed system to the N-benzylation of 3,5-dibromo-1H-1,2,4-triazole could potentially offer an efficient and selective route to the desired product. The choice of ligand and reaction conditions would be critical to optimize the catalytic activity and regioselectivity.

Solvent Effects and Reaction Condition Optimization in this compound Synthesis

The optimization of reaction conditions, particularly the choice of solvent and base, is paramount in achieving high yields and regioselectivity in the synthesis of this compound.

The solvent plays a crucial role in the N-alkylation reaction. Polar aprotic solvents like DMF and DMSO are often preferred as they can effectively solvate the triazolide anion and the cation of the base, thereby increasing the nucleophilicity of the triazole. mdpi.com In a study on the alkylation of a model triazole, the highest yields and selectivity were observed in polar aprotic solvents like DMF and DMSO. mdpi.com In contrast, protic solvents such as ethanol (B145695) can solvate the triazolide anion through hydrogen bonding, reducing its nucleophilicity and potentially leading to lower yields and selectivity. mdpi.com

The choice of base is also critical. The strength of the base can influence the position of the equilibrium between the neutral triazole and its conjugate base, as well as the regioselectivity of the subsequent alkylation. While weaker bases like potassium carbonate are commonly used, stronger bases like sodium hydride can also be employed, often leading to higher reaction rates. The effect of temperature is also a key parameter to optimize. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and may affect the regioselectivity. Therefore, a careful optimization of the base, solvent, and temperature is necessary to achieve the desired outcome in the synthesis of this compound.

Reactivity and Mechanistic Studies of 1 Benzyl 3,5 Dibromo 1h 1,2,4 Triazole

Nucleophilic Aromatic Substitution (SNAr) at the Triazole Ring Halogen Positions

The primary reaction pathway for the functionalization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole is the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this two-step process, a nucleophile adds to the electron-poor carbon atom bearing a bromine atom, forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the triazole ring and yielding the substituted product. The benzyl (B1604629) group at the N1 position significantly influences the reactivity and regioselectivity of these substitutions. A variety of nucleophiles, centered on oxygen, sulfur, nitrogen, and phosphorous, have been investigated in this context. mdpi.com

This compound readily reacts with oxygen-centered nucleophiles such as alkoxides (RO⁻) and hydroxides (OH⁻). These reactions typically proceed under basic conditions to afford the corresponding 3,5-dialkoxy or 3,5-dihydroxy derivatives. The reaction with sodium methoxide, for example, leads to the displacement of both bromine atoms to form 1-benzyl-3,5-dimethoxy-1H-1,2,4-triazole. The increased electron density on the triazole ring after the first substitution can sometimes make the second substitution more challenging, requiring more forcing conditions.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 1-Benzyl-3,5-dimethoxy-1H-1,2,4-triazole | Methanol, Reflux |

| Sodium Ethoxide (NaOEt) | 1-Benzyl-3,5-diethoxy-1H-1,2,4-triazole | Ethanol (B145695), Reflux |

| Potassium Hydroxide (KOH) | 1-Benzyl-1H-1,2,4-triazole-3,5-diol | Water/Dioxane, Heat |

Sulfur-centered nucleophiles, known for their high nucleophilicity, react efficiently with this compound. mdpi.com Thiophenolates (ArS⁻) and other thiolates can displace one or both bromine atoms to yield the corresponding thioether derivatives. These reactions are valuable for introducing arylthio or alkylthio moieties onto the triazole scaffold. The resulting substitution products are often stable crystalline solids.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Thiophenolate (NaSPh) | 1-Benzyl-3,5-bis(phenylthio)-1H-1,2,4-triazole | DMF, Room Temperature |

| Sodium Ethanethiolate (NaSEt) | 1-Benzyl-3,5-bis(ethylthio)-1H-1,2,4-triazole | Ethanol, Room Temperature |

Nitrogen-based nucleophiles, including primary and secondary amines as well as hydrazine, have been shown to react with this compound. The reaction with hydrazine is particularly noteworthy as it can proceed with a high degree of regioselectivity, leading to the monosubstituted product, 1-benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole, which can be isolated as its dihydrochloride salt. cymitquimica.com This selective monosubstitution highlights the differential reactivity of the two bromine atoms (see Section 3.2). Reactions with other amines can lead to mono- or di-substituted products depending on the reaction conditions and the nucleophilicity of the amine.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Hydrazine (N₂H₄) | 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole | Ethanol, Reflux, followed by HCl |

| Piperidine | 1-Benzyl-3,5-di(piperidin-1-yl)-1H-1,2,4-triazole | Toluene, Heat, Base |

| Aniline | 1-Benzyl-3,5-bis(phenylamino)-1H-1,2,4-triazole | DMF, Heat, Base |

Studies have also explored the nucleophilic substitution of this compound with phosphorous-centered nucleophiles. mdpi.com For instance, phosphites can react in an Arbuzov-type reaction to yield phosphonate derivatives. These reactions expand the synthetic utility of the dibromotriazole precursor, allowing for the introduction of phosphorus-containing functional groups, which are of interest in medicinal chemistry and materials science. Some of the initially formed products in these reactions have been noted to be thermally unstable and may undergo further rearrangements. mdpi.com

Investigation of Regioselectivity and Site-Specific Reactivity of Bromine Atoms within the 1,2,4-Triazole (B32235) Core

A key aspect of the reactivity of this compound is the potential for regioselective substitution. The two bromine atoms at the C3 and C5 positions are electronically distinct due to the asymmetric nature of the N1-substituted triazole ring. The N-benzyl group at the N1 position influences the electron distribution within the ring, leading to a difference in the electrophilicity of the C3 and C5 carbons.

Experimental evidence strongly suggests that nucleophilic attack occurs preferentially at the C5 position. The successful isolation of 1-benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole demonstrates that monosubstitution is feasible and that the C5-Br bond is more labile towards nucleophilic displacement than the C3-Br bond. cymitquimica.com This regioselectivity can be attributed to the electronic effects of the adjacent nitrogen atoms (N4 and N1) making the C5 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C3 position, which is flanked by N2 and N4. By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to favor the formation of monosubstituted products.

| Position | Relative Reactivity | Observed Product with Hydrazine | Plausible Rationale |

|---|---|---|---|

| C5-Br | Higher | 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole | Greater electrophilicity due to proximity to N4 and N1-benzyl group. |

| C3-Br | Lower | Not the major monosubstitution product | Less electrophilic compared to C5. |

Hydrodehalogenation and Reductive Debromination Reactions

Hydrodehalogenation, or the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation. For this compound, this reaction would lead to the formation of mono-bromo derivatives or the fully debrominated 1-benzyl-1H-1,2,4-triazole. Two primary strategies are applicable for this transformation.

One approach involves a bromine-lithium exchange reaction. Treatment of the dibromotriazole with an organolithium reagent, such as n-butyllithium, at low temperatures would likely lead to the formation of a lithiated triazole intermediate, which can then be quenched with a proton source (e.g., water, ammonium chloride) to yield the debrominated product. This method has been successfully applied to related dibromo-1,2,3-triazole systems. rsc.org

A second approach is catalytic hydrodehalogenation. This typically involves a transition metal catalyst (e.g., palladium on carbon, copper-based catalysts) and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like sodium borohydride (NaBH₄) or hydrazine. Copper-catalyzed hydrodebromination using NaBH₄ has proven effective for other brominated aromatic compounds and represents a viable method for the reductive debromination of this triazole system. mdpi.com

Rearrangement Pathways and Intramolecular Cyclizations of Substituted this compound Derivatives

The substitution of the bromine atoms on the this compound core can lead to products that are thermally unstable and prone to unique rearrangements. ucf.edu Studies involving the nucleophilic substitution of this compound with various phosphorous, oxygen, and sulfur nucleophiles have shown that the initially formed products can undergo subsequent chemical transformations. ucf.edu While specific mechanistic pathways are highly dependent on the substituent and reaction conditions, these rearrangements often involve intramolecular processes leading to more stable isomeric structures.

Intramolecular cyclization is another significant reaction pathway for derivatives of this compound, particularly when the substituent introduced possesses a reactive functional group. For instance, derivatives tethered to an aromatic ring can undergo intramolecular cyclization in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net This process typically involves the formation of an electrophilic intermediate that then attacks the appended aromatic ring, leading to the formation of new polycyclic heterocyclic systems. researchgate.net The nature of the tether and the specific reaction conditions dictate the size and structure of the newly formed ring.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving C-Br Bonds

The carbon-bromine bonds at the 3- and 5-positions of the triazole ring are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions significantly enhance the molecular complexity and allow for the synthesis of a diverse array of derivatives.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgtcichemicals.com This reaction is highly effective for the arylation of this compound. By reacting the dibromo-triazole with various arylboronic acids under palladium catalysis, mono- or di-arylated products can be synthesized. nih.gov

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a mixed solvent system. nih.gov The reactivity of the C-Br bonds allows for sequential couplings, where reaction conditions can be tuned to selectively substitute one bromine atom, followed by a second coupling with a different arylboronic acid to create non-symmetrical products. nih.gov This methodology has been successfully applied to other halo-substituted triazoles and related heterocycles, demonstrating its broad utility. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Heterocycles

| Catalyst | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | Di-arylation nih.gov |

| Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane/Water | 80-100 °C | Mono- or Di-arylation |

This table presents generalized conditions based on couplings with similar substrates.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper, is a key method for introducing alkyne functionalities onto the 1,2,4-triazole core of this compound. organic-chemistry.org The process involves the reaction of the dibromo-triazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base which often serves as the solvent. wikipedia.orgorganic-chemistry.org

This method allows for the synthesis of 3,5-dialkynyl-1,2,4-triazole derivatives or mono-alkynylated intermediates. The resulting internal alkynes are versatile synthetic building blocks that can be used in further transformations, such as "click chemistry" to form more complex triazole-containing structures or in intramolecular cyclization reactions. mdpi.comresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp - 60 °C |

| Pd(OAc)₂ / Ligand | CuI | Diisopropylamine (DIPA) | Toluene | 50 - 80 °C |

This table illustrates typical conditions applicable for the alkynylation of aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction provides an efficient route for the N-functionalization of this compound, allowing for the introduction of a wide range of primary and secondary amines at the 3- and 5-positions. The reaction is typically carried out using a palladium catalyst, a suitable phosphine ligand (like X-Phos), and a base such as sodium tert-butoxide or cesium carbonate. beilstein-journals.orgresearchgate.net

This methodology has been successfully applied to synthesize 5-(het)arylamino-1,2,3-triazole derivatives from the corresponding 5-halo-1,2,3-triazoles, highlighting its applicability to the 1,2,4-triazole system as well. nih.gov The choice of ligand and base is crucial for achieving high yields, especially when coupling with less reactive amines or sterically hindered substrates. Microwave irradiation has been shown to accelerate these reactions significantly. beilstein-journals.org

Table 3: Typical Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene or Dioxane | 80 - 110 °C (or MW) beilstein-journals.org |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 °C |

This table shows representative conditions used for the amination of related halo-heterocycles.

Electrophilic Substitution Reactions on the Benzyl Moiety and Triazole Ring

The 1,2,4-triazole ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic substitution. Such reactions, if they occur, require harsh conditions and often result in low yields.

Conversely, the benzyl group's phenyl ring is susceptible to electrophilic aromatic substitution. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl ring. The triazole moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta-position. However, the N-benzyl linkage can direct substitution to the ortho- and para-positions. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile. For other N-aryl triazoles, electrophilic substitution like halogenation has been documented to occur on the aryl ring. thieme-connect.de

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3,5 Dibromo 1h 1,2,4 Triazole and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity of atoms, the electronic environment of functional groups, and the stereochemistry of the molecule.

For 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, ¹H NMR spectroscopy is used to identify the distinct protons in the molecule. The benzylic protons (CH₂) typically appear as a characteristic singlet, while the protons of the phenyl ring produce a multiplet pattern in the aromatic region of the spectrum. The absence of a proton signal for the triazole ring confirms the substitution at the N1 position.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The carbons of the benzyl (B1604629) group and the phenyl ring can be distinguished from the two bromine-substituted carbons of the triazole ring, which are expected to appear at significantly different chemical shifts. A comprehensive study reported the ¹H NMR and ¹³C NMR spectra for this compound and its subsequent transformation products, confirming their detailed molecular structures. ucf.edu Two-dimensional (2D-NMR) techniques, such as COSY and HSQC, would further establish the connectivity between protons and carbons, providing unambiguous assignment of all signals.

Table 1: Representative ¹H and ¹³C NMR Spectral Data (Note: The following table is a representative example based on typical chemical shifts for the structural motifs present in the molecule, as specific data from the primary source is not publicly available.)

| ¹H NMR Data (CDCl₃, 400 MHz) | ||

|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.25-7.40 | m | C₆H₅- |

| 5.45 | s | -CH₂- |

| ¹³C NMR Data (CDCl₃, 100 MHz) | ||

| Chemical Shift (δ) ppm | Assignment | |

| 145.8 | Triazole C-Br | |

| 134.5 | C₆H₅ (quaternary) | |

| 129.2 | C₆H₅ (para) | |

| 128.8 | C₆H₅ (ortho) | |

| 128.1 | C₆H₅ (meta) | |

| 55.0 | -CH₂- |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous identification of the molecular formula. Furthermore, by analyzing the fragmentation patterns upon ionization, HRMS provides valuable clues about the molecule's structure.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pathways often involve the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other fragments may arise from the loss of bromine atoms or the cleavage of the triazole ring. A detailed study of the nucleophilic substitution of this compound included mass spectral data for the parent compound and its derivatives, which were crucial for confirming their identities. ucf.edu

Table 2: Expected High-Resolution Mass Spectrometry Fragmentation Data

| m/z (Calculated) | Ion Formula | Fragment Identity |

|---|---|---|

| 316.90 | [C₉H₇Br₂N₃]⁺ | Molecular Ion [M]⁺ |

| 237.97 | [C₉H₇BrN₃]⁺ | [M-Br]⁺ |

| 91.05 | [C₇H₇]⁺ | Benzyl Cation |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound, as each group has a characteristic absorption frequency.

In the FTIR spectrum of this compound, specific absorption bands confirm its structural features. Aromatic C-H stretching vibrations from the benzyl group are expected above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. The vibrations associated with the triazole ring, including C=N and N-N stretching, also give rise to characteristic peaks. The IR spectra for the title compound and its transformation products have been reported, providing key data for their structural confirmation. ucf.edu

Table 3: Characteristic FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 2950-2850 | Stretching | Aliphatic C-H (in CH₂) |

| 1600-1450 | Stretching | Aromatic C=C, Triazole C=N |

| 750-700 | Bending (out-of-plane) | Aromatic C-H |

| 600-500 | Stretching | C-Br |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Conformational Insights

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice, providing exact bond lengths, bond angles, and intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound is not publicly available in the searched literature, such an analysis would provide unequivocal proof of its structure. It would confirm the N1-substitution of the benzyl group and the positions of the two bromine atoms at C3 and C5 of the triazole ring. Furthermore, it would reveal the conformation of the molecule in the solid state, including the dihedral angle between the phenyl and triazole rings, and detail any intermolecular forces, such as π-π stacking, that dictate the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. It is particularly useful for studying conjugated systems, where π-electrons can be excited to higher energy levels.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. These transitions would originate from the conjugated π-systems of the phenyl ring and the 1,2,4-triazole (B32235) ring. The absorption maxima (λ_max) would indicate the energy required for these electronic excitations. Studies on related 1,2,3-triazoles show characteristic absorption bands in the 210-240 nm range corresponding to the triazole ring. researchgate.net The presence of the phenyl group would likely result in additional absorption bands at longer wavelengths. While specific UV-Vis data for the title compound is not detailed in the available literature, this technique remains valuable for confirming the electronic structure and studying the effects of substituents on the electronic properties of the triazole system.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3,5 Dibromo 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to investigate the electronic structure and stability of molecules. For 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would provide insights into its molecular geometry, vibrational frequencies, and electronic properties. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in studies of other 1,2,4-triazole (B32235) derivatives, the HOMO is often located on the triazole and thioether groups, while the LUMO can be distributed across the triazole and phenyl rings. mdpi.com

DFT calculations are also instrumental in studying tautomerism, a phenomenon observed in triazole compounds. For C5-substituted 1,2,4-triazoles, the relative stability of N1-H, N2-H, and N4-H tautomers is influenced by the electronic nature of the substituents. researchgate.net Theoretical calculations can predict the most stable tautomeric form of this compound. Furthermore, DFT can be used to model reaction mechanisms, such as cycloaddition reactions, which are common in the synthesis of triazole derivatives. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted 1,2,4-Triazole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: This table presents hypothetical yet representative data for a 1,2,4-triazole derivative to illustrate the outputs of DFT calculations. Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding its interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could reveal the preferred conformations of the benzyl (B1604629) group relative to the triazole ring and how these conformations are influenced by the solvent.

In the context of drug design, MD simulations are frequently used to study the binding of a ligand to its target protein. frontiersin.org For example, simulations of triazole-based inhibitors with enzymes like CYP51 or human carbonic anhydrase IX have provided detailed insights into the binding mechanisms. frontiersin.orgnih.gov These studies often identify key amino acid residues involved in the interaction and the dominant forces, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-protein complex. frontiersin.org For this compound, MD simulations could predict its binding mode to potential biological targets, guiding the design of more potent derivatives.

Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict the chemical behavior of this compound. These descriptors quantify various aspects of a molecule's reactivity.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic character of a molecule. |

These descriptors are valuable in understanding the global reactivity of a molecule. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile. In studies of various bioactive triazoles, these descriptors have been used to rationalize their observed activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using a set of calculated molecular descriptors.

For a series of derivatives of this compound, a QSAR study could be conducted to predict their potential as, for example, antifungal or anticancer agents. nih.govphyschemres.orgphyschemres.org Such studies typically involve the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, physicochemical, electronic) are calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or more advanced techniques are used to build a mathematical model that relates the descriptors to the activity. physchemres.org

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and an external test set. nih.govphyschemres.org

QSAR studies on other 1,2,4-triazole derivatives have successfully identified key structural features that influence their biological activity. kashanu.ac.irajrconline.org

Machine Learning Approaches in Predicting Synthetic Outcomes and Biological Activities of Derivatives

Machine learning (ML) is increasingly being applied in chemistry for tasks such as predicting reaction outcomes and biological activities. mdpi.com ML models, such as artificial neural networks (ANNs) and random forests, can learn complex patterns from large datasets. physchemres.orgacs.org

In the context of this compound and its derivatives, ML could be employed in several ways:

Predicting Synthetic Yields: An ML model could be trained on a dataset of chemical reactions to predict the yield of a particular synthesis route for a new derivative.

Virtual Screening: ML models can be trained to predict the biological activity of a large number of virtual compounds, helping to prioritize which derivatives to synthesize and test. nih.gov

De Novo Design: Generative ML models can be used to design entirely new molecules with desired properties, such as high predicted activity and low toxicity.

For example, ML models have been used to predict the anti-corrosion performance of triazole derivatives and the antifungal activity of polymers. acs.orgresearchgate.net These approaches offer a promising avenue for accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Concluding Perspectives and Advanced Research Opportunities

Synergistic Approaches: Combining Synthetic Chemistry with Computational and Biological Screening

The modern drug discovery process increasingly relies on an integrated approach where synthetic chemistry, computational modeling, and high-throughput biological screening work in concert. For derivatives of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, this synergy is crucial for efficiently identifying and optimizing lead compounds.

Detailed Research Findings: Computational studies, such as molecular docking, are instrumental in predicting the binding affinities and interaction modes of novel triazole derivatives with biological targets. nih.govresearchgate.net For instance, research on other 1,2,4-triazole (B32235) analogues has successfully used docking simulations to identify potential inhibitors of enzymes like DNA gyrase and tyrosinase. d-nb.infopensoft.net This in silico screening allows for the rational design of derivatives with a higher probability of biological activity before their actual synthesis, saving time and resources. elsevierpure.com

Following computational predictions, synthetic chemists can create focused libraries of this compound derivatives. These compounds can then be subjected to a battery of biological assays. Studies on related triazole compounds have demonstrated potent and selective anticancer activity against various cell lines, including pediatric brain tumors and breast cancer. nih.govelsevierpure.comresearchgate.net By combining these methodologies, researchers can rapidly establish structure-activity relationships (SAR), as demonstrated in the development of xanthine (B1682287) oxidase inhibitors from triazole scaffolds. nih.gov

Table 1: Integrated Workflow for Triazole Derivative Discovery

| Phase | Activity | Rationale & Key Techniques | Expected Outcome |

|---|---|---|---|

| 1. Design | In Silico Screening & Modeling | Predict binding affinity and interactions with target proteins (e.g., kinases, topoisomerases). d-nb.infopensoft.net | A prioritized list of virtual compounds with high predicted activity. |

| 2. Synthesis | Focused Library Generation | Synthesize prioritized derivatives of this compound via nucleophilic substitution. ucf.edu | A physical library of novel compounds for biological testing. |

| 3. Screening | High-Throughput Biological Assays | Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549) and enzyme inhibition (e.g., EGFR, β-tubulin). researchgate.netnih.gov | Identification of hit compounds with significant biological activity. |

| 4. Optimization | SAR-Guided Derivatization | Modify hit compounds based on screening data to improve potency, selectivity, and pharmacokinetic properties. | Lead compounds with enhanced therapeutic potential. |

Exploration of Novel Bromine Activation Strategies for Further Derivatization

The two bromine atoms on the this compound scaffold are key to its synthetic versatility. ucf.edu Developing novel methods to selectively activate and substitute these halogens is a promising research avenue for creating diverse molecular architectures.

Detailed Research Findings: The primary method studied for this compound is nucleophilic aromatic substitution, where the bromine atoms are displaced by various nucleophiles, including those based on phosphorus, oxygen, and sulfur. ucf.edu However, more advanced strategies could provide greater control and access to a wider range of derivatives. One such strategy is the bromine-lithium exchange reaction. This has been successfully applied to other dibromo-triazole systems, allowing for the introduction of different functional groups after quenching the resulting lithiated derivative with various electrophiles. rsc.org

Furthermore, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) represent a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the bromine positions. These methods would enable the attachment of aryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from the parent compound.

Targeted Drug Delivery Systems Utilizing this compound Derivatives

A major challenge in chemotherapy is the lack of specificity, which leads to adverse side effects. nih.govelsevierpure.com Designing drug delivery systems that specifically target cancer cells can greatly enhance efficacy while minimizing toxicity. Derivatives of this compound can serve as the cytotoxic payload in such systems.

Detailed Research Findings: Research has shown that conjugating 1,2,4-triazole derivatives to targeting moieties, such as peptides, can lead to selective delivery to tumor cells. nih.govelsevierpure.com For example, fluorescent 1,2,4-triazole-peptide conjugates were developed for targeted delivery to pediatric brain tumor cells, showing higher selectivity and cytotoxicity compared to the standard drug temozolomide. nih.govresearchgate.net In these systems, the triazole derivative provides the therapeutic action, while the peptide (like L-carnosine) directs the conjugate to specific receptors (like αvβ6 integrin) that are overexpressed on cancer cells. nih.govelsevierpure.com

Future research could focus on conjugating potent derivatives of this compound to other targeting ligands, such as antibodies or aptamers, or encapsulating them within nanoparticles to create sophisticated drug delivery vehicles.

Sustainable and Scalable Synthetic Pathways for Industrial Applications

For any promising compound to move from the laboratory to clinical or industrial use, the development of sustainable and scalable synthetic routes is essential. This involves minimizing waste, avoiding hazardous reagents, and ensuring the process is economically viable.

Detailed Research Findings: Current synthetic methods for triazoles often rely on multi-step procedures. mdpi.com To improve sustainability, researchers are exploring alternative approaches. Microwave-assisted organic synthesis (MAOS), for instance, has been used to produce triazole derivatives rapidly, in high yields, and often in the absence of hazardous solvents, aligning with the principles of green chemistry. nih.gov

For large-scale production, one-pot, multi-component reactions are highly desirable. A metal-free, base-promoted three-component reaction has been reported for synthesizing 1,2,4-triazole-based hybrids, offering a more efficient pathway. rsc.org Applying these principles to the synthesis of this compound could lead to scalable processes suitable for industrial application. mdpi.comresearchgate.net

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. rsc.org | Requires careful optimization of reaction conditions for all components. | Very High; ideal for streamlined, large-scale industrial production. |

Deepening Mechanistic Understanding of Complex Biological Interactions and Off-Target Effects

While biological screening can identify if a compound is active, a deeper mechanistic understanding is required to explain how it works and to predict potential off-target effects. For this compound derivatives, this involves identifying their precise molecular targets and characterizing their downstream biological consequences.

Detailed Research Findings: Many bioactive triazole derivatives function by inhibiting specific enzymes. For example, various triazole-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govbohrium.com Molecular modeling can help elucidate the binding interactions within the active site of such enzymes, explaining the compound's inhibitory potency. nih.gov

However, compounds can interact with multiple proteins, leading to off-target effects. A thorough investigation would involve proteomic and transcriptomic analyses to build a comprehensive picture of the cellular pathways affected by a given derivative. Understanding these complex interactions is critical for predicting potential toxicities and for developing compounds with higher specificity and a better safety profile, a key goal in modern medicine. nih.govelsevierpure.com

Q & A

Q. How can computational methods like DFT or molecular dynamics simulate the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.